molecular formula C17H30ClNO3S B12755734 1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride CAS No. 109171-71-3

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

Katalognummer: B12755734
CAS-Nummer: 109171-71-3
Molekulargewicht: 363.9 g/mol
InChI-Schlüssel: NEHCTHRWIJYXAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, an ethanol group, and a thienyl ether moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanol group, and the attachment of the thienyl ether moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: This compound may have potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Piperidineethanol, alpha-(((2-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
  • 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride

Uniqueness

1-Piperidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

109171-71-3

Molekularformel

C17H30ClNO3S

Molekulargewicht

363.9 g/mol

IUPAC-Name

1-(4-methoxythiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H29NO3S.ClH/c1-16(2)7-6-8-17(3,4)18(16)9-13(19)10-21-15-12-22-11-14(15)20-5;/h11-13,19H,6-10H2,1-5H3;1H

InChI-Schlüssel

NEHCTHRWIJYXAS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.